molecular formula C33H48N6O5 B607605 N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide CAS No. 1252806-70-4

N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

Cat. No. B607605
M. Wt: 608.784
InChI Key: HXLQLJFWNKMGET-NVLPUFGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GB110 is a Novel potent non-peptide PAR2 agonist.

Scientific Research Applications

Enantioselective Synthesis for CGRP Receptor Inhibition

This compound has been utilized in the enantioselective synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The synthesis involves a convergent, stereoselective approach, demonstrating the compound's relevance in the development of receptor inhibitors (Cann et al., 2012).

Large-Scale Manufacturing for Diabetes Treatment

The compound has been applied in the manufacturing process for a peptide-like amorphous compound used in diabetes treatment. This includes a chromatography-free process that highlights its utility in large-scale pharmaceutical production (Sawai et al., 2010).

Soluble Epoxide Hydrolase Inhibition

It has also been identified in the discovery of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which is critical for reducing clearance and establishing good oral exposure in medicinal applications (Thalji et al., 2013).

Anti-malarial Potential

Research has indicated its potential in anti-malarial applications. The crystal structures of certain derivatives have been studied, providing insights into their biological activity against malaria (Cunico et al., 2009).

Aurora Kinase Inhibition for Cancer Treatment

Its derivatives have been identified as potential aurora kinase inhibitors, suggesting its application in cancer treatment. These compounds have shown promise in inhibiting Aurora A, a key player in cancer cell proliferation (ヘンリー, ジェームズ, 2006).

Anti-angiogenic and DNA Cleavage Activities

Novel derivatives have been synthesized for their efficacy in inhibiting angiogenesis and DNA cleavage, marking their importance in cancer research and potential treatment strategies (Kambappa et al., 2017).

properties

IUPAC Name

N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N6O5/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40)/t22-,27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLQLJFWNKMGET-SGNYCRIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@@H](CC3CCCCC3)NC(=O)C4=CC=NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137530055

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

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